molecular formula C10H14N2O2S2 B12592972 N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea CAS No. 879489-48-2

N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea

Cat. No.: B12592972
CAS No.: 879489-48-2
M. Wt: 258.4 g/mol
InChI Key: PHYRLELJPTZNOO-UHFFFAOYSA-N
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Description

N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea is an organic compound that features a thiourea group attached to a sulfonylated ethyl chain. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea may involve large-scale batch reactions using automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzene derivatives .

Scientific Research Applications

N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The thiourea group can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea is unique due to its combination of a sulfonyl group with a thiourea moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application .

Properties

CAS No.

879489-48-2

Molecular Formula

C10H14N2O2S2

Molecular Weight

258.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylethylthiourea

InChI

InChI=1S/C10H14N2O2S2/c1-7-3-5-9(6-4-7)16(13,14)8(2)12-10(11)15/h3-6,8H,1-2H3,(H3,11,12,15)

InChI Key

PHYRLELJPTZNOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)NC(=S)N

Origin of Product

United States

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